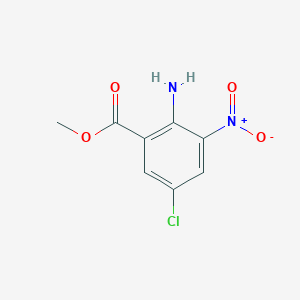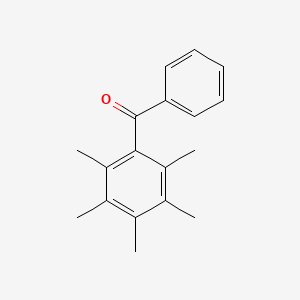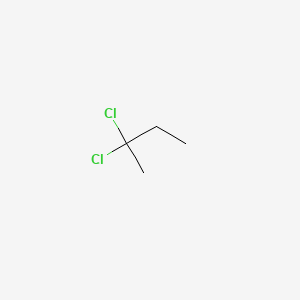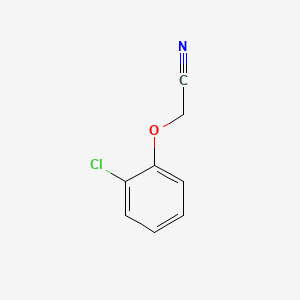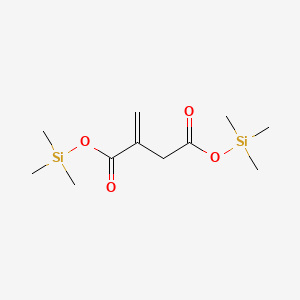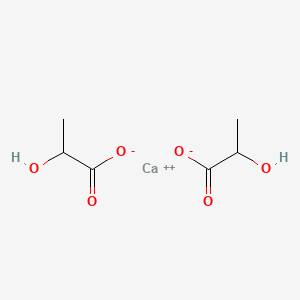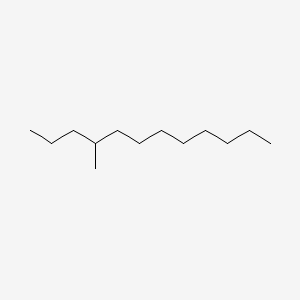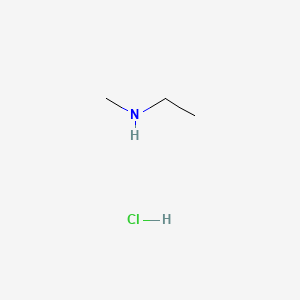
麦芽醛
描述
4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde belongs to the class of organic compounds known as monocyclic monoterpenoids. These are monoterpenoids containing 1 ring in the isoprene chain. 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4-(4-methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde is primarily located in the membrane (predicted from logP) and cytoplasm. 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde has an aldehydic, citrus, and floral taste.
科学研究应用
香料工业:芳香的炼金术
麦芽醛因其宜人而复杂的香气特征,在香料行业得到广泛应用。 它是创造香水和古龙水中花香和柑橘香气的关键成分 。这种化合物能够唤起自然的清新感,使其成为各种个人护理产品配方中的主打成分,包括肥皂、洗发水和乳液。
有机合成:构建复杂性的基石
在有机化学中,麦芽醛作为合成更复杂分子的多功能中间体 。它反应性的醛基允许进行各种化学转化,使其成为构建环状化合物和将手性引入合成途径的宝贵起始材料。
绿色化学:可持续解决方案
这种化合物参与狄尔斯-阿尔德反应,特别是当由含锌离子液体催化时,展示了其在促进绿色化学实践中的作用 。该反应是可持续有机合成的基石,最大限度地减少了有害溶剂的使用,并能够回收催化剂。
风味增强:味觉工程
麦芽醛与水果和香料中天然存在的化合物的结构相似,使其能够增强食品行业的风味 。它可以用来赋予各种食品产品清新、绿色的香气,从而带来更丰富的味觉体验。
芳香疗法:治疗性香气
麦芽醛的舒缓香气在芳香疗法中有所应用。 它的香气被认为具有镇静作用,可能有助于减轻压力和放松 。这种应用利用了嗅觉刺激对幸福感的生理影响。
信息素研究:化学交流
研究麦芽醛在信息素交流中的作用是一个令人着迷的领域。 这种化合物可能模仿或干扰天然信息素,从而洞悉昆虫行为并提供潜在的害虫防治策略 .
材料科学:功能性芳香族化合物
麦芽醛在材料科学中用于开发功能性芳香族聚合物。 将其掺入聚合物链中可能会产生具有固有香气特性的材料,在包装和消费品中很有用 .
环境科学:生态相互作用
最后,该化合物在生态相互作用中的作用是环境科学研究的主题。 它存在于花卉香气中,可能会影响传粉者的吸引力和植物防御机制,从而加深我们对生态系统动力学的理解 .
作用机制
Target of Action
Myrac aldehyde, also known as 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde or 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-, is primarily used in the fragrance industry . The primary targets of Myrac aldehyde are olfactory receptors, which are responsible for the sense of smell .
Mode of Action
Myrac aldehyde interacts with its targets, the olfactory receptors, by binding to these receptors in the nasal epithelium. This interaction triggers a signal transduction pathway that results in the perception of a fresh, fruity, slightly citrus-like odor .
Biochemical Pathways
Upon binding to the olfactory receptors, Myrac aldehyde activates a G-protein coupled receptor pathway. This leads to the production of cyclic AMP, which opens ion channels in the olfactory receptor neurons, leading to depolarization and signal transmission to the brain. The resulting signal is then interpreted as a specific smell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Myrac aldehyde. For instance, the presence of other fragrances or chemicals can affect the perception of its smell. Additionally, factors such as pH, temperature, and light exposure can impact the stability of Myrac aldehyde, potentially altering its effectiveness as a fragrance .
属性
IUPAC Name |
4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h4,6,10,13H,3,5,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBIZQLCHSZBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CCC(CC1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052051 | |
| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
228.00 °C. @ 760.00 mm Hg | |
| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37677-14-8 | |
| Record name | Myrac aldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37677-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037677148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-penten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(4-Methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(4-Methyl-3-pentenyl)-3-cyclohexene-1-carboxaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031733 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)


